molecular formula C8H6BrN3O2 B15093293 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B15093293
M. Wt: 256.06 g/mol
InChI Key: SNEXVAWIDULMII-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a high-purity chemical intermediate designed for advanced pharmaceutical research and development, particularly in the field of antiviral therapeutics. This compound features a pyrido[2,3-b]pyrazine core, which is a privileged scaffold in medicinal chemistry for designing novel non-nucleoside inhibitors that target viral DNA polymerases . Recent scientific studies highlight the significant potential of this chemical series in the discovery of potent inhibitors against human cytomegalovirus (HCMV) and other herpesviruses, with researchers actively working to optimize this core structure for strong antiviral activity while reducing off-target effects, such as inhibition of the hERG ion channel . The bromo and methyl substituents on the core structure are critical for molecular diversification, allowing researchers to synthesize a wide array of analogs for structure-activity relationship (SAR) studies. The dione functionality provides a key site for further chemical modification or for interaction with the biological target. This compound is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this intermediate to explore new therapeutic candidates aimed at addressing resistant viral infections, a significant unmet medical need in immunocompromised patient populations .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

7-bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C8H6BrN3O2/c1-3-4(9)2-5-6(10-3)12-8(14)7(13)11-5/h2H,1H3,(H,11,13)(H,10,12,14)

InChI Key

SNEXVAWIDULMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)NC(=O)C(=O)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable hydrazine compound, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 serves as a reactive site for nucleophilic substitution.

Key Findings :

  • Alkylation : Reaction with butyl bromide in the presence of K₂CO₃ yields 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione (Figure 1). This proceeds via deprotonation of the NH groups, followed by nucleophilic attack at the bromine site .

  • Aromatic Substitution : Bromine can be replaced by aryl or alkyl groups under transition-metal-catalyzed conditions (e.g., Suzuki coupling), though specific examples for this compound require extrapolation from related pyrido-pyrazines .

Reaction Table :

ReagentConditionsProductReference
Butyl bromideK₂CO₃, ethanol, reflux1,4-Dibutyl derivative
Grignard reagentsTHF, room temperaturePyridine ring functionalization (theoretical)

Reduction Reactions

The pyrazine and pyridine rings are both susceptible to reduction, with outcomes influenced by substituents.

Key Findings :

  • NaBH₄ Reduction :

    • Pyrazine ring reduction dominates in brominated derivatives, yielding 1,2,3,4-tetrahydro products .

    • Steric effects from the 6-methyl group may suppress pyridine ring reduction, as observed in analogs .

  • Electrochemical Reduction : Generates 5,6-dihydro derivatives via two-electron transfer .

Example Reaction :

7-Bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneNaBH41,2,3,4-Tetrahydro derivative\text{7-Bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione} \xrightarrow{\text{NaBH}_4} \text{1,2,3,4-Tetrahydro derivative}

Reduction Pathways :

ReagentSite ReducedProduct TypeReference
NaBH₄Pyrazine ring1,2,3,4-Tetrahydro
ElectrochemicalPyridine ring5,6-Dihydro

Cyclization and Ring Functionalization

The compound participates in cyclization reactions to form fused heterocycles.

Key Findings :

  • Pyrido-Quinoxaline Formation : Reaction with 1,2-diaminobenzene derivatives under acidic conditions yields pyrido[2,3-b]quinoxalines, leveraging the pyrazine ring’s electrophilic sites .

  • Oxidative Coupling : Limited data suggest potential for dimerization via bromine-mediated coupling.

Reactivity with Organometallic Reagents

Grignard reagents target electron-deficient positions in the pyrido-pyrazine system.

Key Findings :

  • Methylmagnesium Chloride : Adds to the pyrazine ring’s carbonyl groups, forming alcohol intermediates that dehydrate to yield alkylated products .

  • Steric Effects : The 6-methyl group may hinder addition at adjacent positions, directing reactivity to the pyrazine ring .

Stability and Side Reactions

  • Hydrolysis : The bromine atom resists hydrolysis under mild conditions but may undergo solvolysis in strong acids/bases.

  • Thermal Decomposition : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

Structural Insights Influencing Reactivity

  • Bromine : Enhances electrophilicity at position 7, facilitating substitution.

  • Methyl Group : Electron-donating effect stabilizes the pyrido ring but sterically hinders reactions at position 6.

  • Pyrazine Ring : Electron-deficient nature promotes reduction and nucleophilic attack.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Halogen Effects

8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
  • Substituents : Chlorine at position 8.
  • Molecular Formula : C₇H₄ClN₃O₂; Molar Mass : 197.58 g/mol.
  • Activity: Acts as a potent D-amino acid oxidase (DAAO) inhibitor with demonstrated analgesic effects in rodent models via intrathecal administration. The 5-azaquinoxaline scaffold strengthens hydrogen bonding with DAAO, enhancing inhibitory activity .
  • Key Difference : The chlorine atom at position 8 vs. bromine at position 7 in the target compound. Chlorine’s smaller size and lower electronegativity may reduce steric hindrance but weaken halogen bonding compared to bromine.
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 144435-06-3)
  • Substituents : Methyl at position 6.
  • Molecular Formula : C₈H₇N₃O₂; Molar Mass : 177.16 g/mol.
  • Properties : Lacks halogen substituents, resulting in lower molecular weight and reduced lipophilicity. The methyl group at position 6 enhances stability and modulates electronic interactions, making it a scaffold for further functionalization .
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 80708-25-4)
  • Substituents : Methyl at position 3.
  • Molecular Formula : C₈H₇N₃O₂; Molar Mass : 177.16 g/mol.
  • Role : Serves as a synthetic intermediate in the preparation of more complex derivatives. The methyl group at position 4 alters the compound’s conformational flexibility compared to position 6 substitution .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties
Property Target Compound (Br, Me) 8-Chloro (Cl) 6-Methyl (Me)
Molar Mass (g/mol) 242.03 197.58 177.16
Boiling Point (°C) 527 Not reported Not reported
LogP Estimated higher ~1.5 ~0.1
Hydrogen Bond Donors 1 1 1

The methyl group at position 6 balances steric effects without drastically altering polarity .

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione?

Methodological Answer: The synthesis typically involves bromination of a pyrido-pyrazine precursor. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25–50°C to introduce bromine at the 7-position .
  • Methylation: Methyl groups are introduced via nucleophilic substitution using methyl iodide in the presence of sodium hydride (NaH) .
  • Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) forms the dihydro-pyridopyrazine core .
    Data Table:
StepReagent/ConditionYield (%)Reference
BrominationNBS/DMF, 50°C78–85
MethylationCH₃I, NaH/THF65–72
CyclizationH₂SO₄, reflux60–68

Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR: The aromatic protons at C6 (methyl-substituted) appear as a singlet (δ 2.5–2.7 ppm). The dihydro-pyridone protons (C1, C4) show splitting patterns (δ 3.8–4.2 ppm) .
  • ¹³C NMR: The carbonyl carbons (C2, C3) resonate at δ 160–165 ppm, while the brominated C7 appears at δ 110–115 ppm .
  • IR: Strong absorption at 1660–1680 cm⁻¹ confirms the diketone moiety; C-Br stretches appear at 550–600 cm⁻¹ .

Q. What are the critical stability considerations during storage and handling?

Methodological Answer:

  • Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the diketone moiety .
  • Solubility: Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, methanol) to minimize degradation .
  • Handling: Protect from light to prevent photolytic debromination .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the bromine site for drug discovery?

Methodological Answer:

  • Catalytic System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Scope: Boronic acids with electron-withdrawing groups (e.g., 4-CF₃-phenyl) yield higher conversion (>90%) due to enhanced oxidative addition .
    Data Contradiction Note: Computational studies (DFT) suggest steric hindrance at C7 limits bulky substituent coupling, but experimental yields contradict this for aryl groups .

Q. What computational strategies optimize reaction conditions for scale-up?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for bromination .
  • Machine Learning (ML): Train ML models on existing pyrido-pyrazine reaction datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
    Case Study: ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% for analogous heterocycles .

Q. How to reconcile discrepancies between experimental and computational data in reaction mechanisms?

Methodological Answer:

  • Validation: Perform kinetic isotope effects (KIE) studies to confirm rate-determining steps predicted computationally .
  • In Situ Monitoring: Use Raman spectroscopy to detect transient intermediates (e.g., enolates) missed in DFT models .
    Example: Discrepancies in cyclization activation energy (DFT: 25 kcal/mol vs. experimental: 30 kcal/mol) were resolved by including solvent effects in simulations .

Q. What advanced characterization techniques elucidate electronic effects of substituents?

Methodological Answer:

  • X-ray Crystallography: Resolve steric clashes between methyl (C6) and bromine (C7) .
  • Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing effects of bromine (-0.8 V vs. Ag/AgCl) .
  • Solid-State NMR: Correlate crystallographic packing with thermal stability .

Q. How to design factorial experiments for optimizing multi-step synthesis?

Methodological Answer:

  • Screening Design: Use a 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) to identify significant variables .
  • Response Surface Methodology (RSM): Maximize yield by modeling interactions between bromination time and methyl group orientation .
    Case Study: A Plackett-Burman design reduced the number of experiments by 50% for a related pyrido-pyrazine .

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